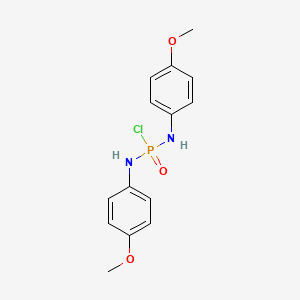
N,N'-Bis(4-methoxyphenyl)phosphorodiamidic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methoxyphenyl groups attached to a phosphorodiamidic chloride core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride typically involves the reaction of 4-methoxyaniline with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction Setup: 4-methoxyaniline is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Phosphorus Oxychloride: Phosphorus oxychloride is slowly added to the solution while maintaining a low temperature to control the exothermic reaction.
Stirring and Heating: The reaction mixture is stirred and gradually heated to promote the formation of N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride may involve larger-scale reactions with optimized conditions to enhance yield and efficiency. The use of automated reactors and continuous flow systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Condensation Reactions: It can react with amines or alcohols to form new compounds through condensation reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in solvents such as dichloromethane, toluene, or acetonitrile.
Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reacting with aniline can yield N,N’-Bis(4-methoxyphenyl)phosphorodiamidic aniline derivatives.
Scientific Research Applications
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride has been explored for various scientific research applications:
Biology: The compound’s derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic aniline: A derivative with similar structural features but different functional groups.
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic thiol: Another derivative with thiol groups instead of chloride.
Uniqueness
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride stands out due to its specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
30646-01-6 |
|---|---|
Molecular Formula |
C14H16ClN2O3P |
Molecular Weight |
326.71 g/mol |
IUPAC Name |
N-[chloro-(4-methoxyanilino)phosphoryl]-4-methoxyaniline |
InChI |
InChI=1S/C14H16ClN2O3P/c1-19-13-7-3-11(4-8-13)16-21(15,18)17-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H2,16,17,18) |
InChI Key |
KDVFBQHYMYWYMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















